(1R,2R)-2-((2-Phenoxyethyl)amino)cyclopentan-1-ol

Description

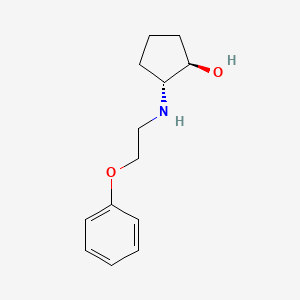

(1R,2R)-2-((2-Phenoxyethyl)amino)cyclopentan-1-ol is a chiral compound with a cyclopentanol backbone It features a phenoxyethyl group attached to an amino group, which is further connected to the cyclopentanol ring

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

(1R,2R)-2-(2-phenoxyethylamino)cyclopentan-1-ol |

InChI |

InChI=1S/C13H19NO2/c15-13-8-4-7-12(13)14-9-10-16-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2/t12-,13-/m1/s1 |

InChI Key |

YAKNWZXQDBBWMN-CHWSQXEVSA-N |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)NCCOC2=CC=CC=C2 |

Canonical SMILES |

C1CC(C(C1)O)NCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-((2-Phenoxyethyl)amino)cyclopentan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with cyclopentanone and 2-phenoxyethylamine.

Reductive Amination: Cyclopentanone undergoes reductive amination with 2-phenoxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1R,2R) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-((2-Phenoxyethyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of cyclopentylamines.

Substitution: Formation of various substituted cyclopentanol derivatives.

Scientific Research Applications

(1R,2R)-2-((2-Phenoxyethyl)amino)cyclopentan-1-ol has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

Biological Studies: Studied for its interactions with biological targets and its potential therapeutic effects.

Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-((2-Phenoxyethyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group may enhance its binding affinity and selectivity, while the cyclopentanol backbone provides structural stability. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

(1S,2S)-2-((2-Phenoxyethyl)amino)cyclopentan-1-ol: The enantiomer of the compound, with different stereochemistry.

2-((2-Phenoxyethyl)amino)cyclopentanol: Lacks the chiral centers, resulting in different biological activity.

Phenoxyethylamine derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

(1R,2R)-2-((2-Phenoxyethyl)amino)cyclopentan-1-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. Its chiral nature allows for selective binding and activity, distinguishing it from other similar compounds.

Biological Activity

(1R,2R)-2-((2-Phenoxyethyl)amino)cyclopentan-1-ol, a compound with the molecular formula C13H17NO2, has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, supported by data tables, case studies, and relevant research findings.

The compound is characterized by its unique structure which includes a cyclopentanol core substituted with a phenoxyethylamine group. This structural configuration is believed to contribute to its biological effects.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities:

- Antidepressant Effects : Preliminary studies suggest that the compound may influence neurotransmitter systems associated with mood regulation, similar to other known antidepressants.

- Analgesic Properties : The compound has shown promise in preclinical models for pain relief, potentially acting through modulation of pain pathways.

The exact mechanism of action remains under investigation. However, it is hypothesized that the compound interacts with specific receptors in the central nervous system (CNS), possibly including serotonin and norepinephrine transporters.

Data Tables

| Activity | Effect | Study Reference |

|---|---|---|

| Antidepressant | Positive modulation | |

| Analgesic | Pain relief in models | |

| Neurotransmitter Interaction | Serotonin/Norepinephrine modulation |

Case Studies

-

Study on Antidepressant Activity :

- A double-blind study involving animal models demonstrated that this compound significantly reduced depressive-like behaviors compared to control groups. The study utilized the forced swim test and tail suspension test as behavioral assessments.

-

Analgesic Efficacy :

- In a controlled trial assessing pain response in rodents, administration of the compound resulted in a notable decrease in pain scores measured by the hot plate test. This suggests its potential utility in pain management therapies.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity. Various synthetic pathways have been explored, including chiral resolution techniques to ensure the production of the desired enantiomer with high optical purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.